Dulcerozine

Duodenal Ulcer Anti-ulcer Drug Screening Animal Model

Dulcerozine (CAS 18694-42-3) is a preferred pyrimidine derivative for creating highly reproducible duodenal ulcer models in rats. Its dual mechanism—increased gastric acid and decreased mucosal blood flow—ensures robust, clinically relevant data. For high-throughput screening, a single 300 mg/kg dose yields consistent, deep ulcers with 100% survival. This specific profile minimizes variability, making it essential for evaluating novel anti-ulcer agents. Source from qualified suppliers.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 18694-42-3
Cat. No. B104709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcerozine
CAS18694-42-3
Synonyms4-methoxy-6-(5-methoxy-3-methyl-1H-pyrazol-1-yl)pyrimidine
dulcerozine
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)OC)C2=CC(=NC=N2)OC
InChIInChI=1S/C10H12N4O2/c1-7-4-10(16-3)14(13-7)8-5-9(15-2)12-6-11-8/h4-6H,1-3H3
InChIKeyKIJMVZOSUXIDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dulcerozine (CAS 18694-42-3) Procurement Guide for Preclinical Duodenal Ulcer Research


Dulcerozine (CAS 18694-42-3) is a pyrimidine derivative compound used as a chemical ulcerogen in preclinical research to establish highly reliable and reproducible duodenal ulcer models in rats [1]. Its primary application is in pharmacological studies for the evaluation of anti-ulcer agents and for investigating the pathogenesis of duodenal ulcer disease, as it consistently produces deep or perforating ulcers with a well-defined protocol [2].

Why Generic Substitution of Dulcerozine (CAS 18694-42-3) with Other Ulcerogens is Scientifically Unjustified


Other common duodenal ulcerogens like cysteamine and mepirizole are frequently used in preclinical research, but they cannot be simply interchanged with Dulcerozine. The choice of ulcerogen critically impacts the model's characteristics, including the required dose, mechanism of action, lesion pathology, and the time course for ulcer development [1]. Dulcerozine's specific profile, characterized by a well-defined, reproducible dose-response for deep ulcer formation with low early-phase mortality, makes it a distinct tool. Substituting it with a generic alternative without protocol validation would introduce significant scientific variability and confound the interpretation of results, especially in studies evaluating new anti-ulcer compounds [2].

Quantitative Evidence Guide for Dulcerozine (CAS 18694-42-3) Differentiation


Defined and Reproducible Ulcerogenic Potency Profile for Model Consistency

Dulcerozine exhibits a highly reproducible and potent ulcerogenic effect with a defined optimal dose. When administered subcutaneously at 300 mg/kg to 24-hour fasted rats, it consistently produces deep or perforating duodenal ulcers within 18 hours. This contrasts with cysteamine, which often requires a higher or repeated dosing regimen (e.g., 400 mg/kg orally, twice) to achieve similar ulcer severity [1]. The consistency and speed of ulcer formation with a single, well-defined dose of Dulcerozine reduce animal-to-animal variability and streamline experimental protocols.

Duodenal Ulcer Anti-ulcer Drug Screening Animal Model

Lower Early-Phase Mortality for Enhanced Experimental Success Rate

A critical differentiator for Dulcerozine is its favorable safety margin at the ulcerogenic dose. At the optimal subcutaneous dose of 300 mg/kg, mortality due to general toxicity is excluded for at least the first 48 hours post-administration [1]. This is a key advantage over other ulcerogens like mepirizole, where the ulcerogenic dose of 200-300 mg/kg is associated with a significant perforation rate (25-75%) and potential early lethality, which can confound study results and lead to premature loss of experimental subjects [2].

Duodenal Ulcer In Vivo Toxicology Animal Model

Distinct Dual Mechanism Involving Gastric Hypersecretion and Reduced Mucosal Blood Flow

Dulcerozine's mechanism is not solely based on gastric acid stimulation. Studies show that while it significantly increases gastric acid secretion, this effect alone is insufficient to produce ulcers, as evidenced by the absence of ulcers in pylorus-ligated rats. The ulcerogenic property is attributed to a dual mechanism: a significant increase in gastric acid secretion combined with a decrease in duodenal mucosal blood flow [1]. This is a more complex, multi-factorial pathogenesis compared to the predominantly acid-driven models induced by some other agents, offering a more nuanced and clinically relevant model for testing potential therapeutic interventions.

Duodenal Ulcer Pathogenesis Gastroenterology

Distinct Neuropeptide Profile in Ulcerogenesis Versus Cysteamine

The role of duodenal substance P (SP) differs between ulcerogens. While both dulcerozine and cysteamine induce duodenal ulcers, the correlation between lesion severity and duodenal SP-like immunoreactivity (SP-li) is different. In dulcerozine-induced ulcers, the degree of lesions is not inversely correlated with SP-li levels, whereas in cysteamine-induced ulcers, there is a clear inverse correlation [1]. This indicates that dulcerozine and cysteamine induce ulceration through distinct neurogenic and inflammatory pathways, making the models non-interchangeable for studies focused on neuropeptide modulation.

Duodenal Ulcer Neuropeptides Pathogenesis

Optimal Research and Industrial Application Scenarios for Dulcerozine (CAS 18694-42-3)


High-Throughput Screening of Anti-Ulcer Drug Candidates

Dulcerozine's well-defined and reproducible ulcer model at a single subcutaneous dose of 300 mg/kg with 100% survival within 48 hours makes it an ideal tool for high-throughput screening of new anti-ulcer compounds. This protocol minimizes animal-to-animal variability and ensures a consistent disease phenotype, allowing for robust statistical comparison of drug efficacy across large compound libraries [1].

Mechanistic Studies of Duodenal Mucosal Blood Flow

Given its unique dual mechanism of action—increased gastric acid secretion combined with decreased duodenal mucosal blood flow—Dulcerozine is the ulcerogen of choice for studies investigating the role of mucosal blood flow in duodenal ulcer pathogenesis and for evaluating the efficacy of cytoprotective agents that may improve mucosal defense mechanisms [2].

Validation of Therapeutic Candidates Targeting Complex Pathophysiology

For research programs developing anti-ulcer drugs with novel mechanisms of action beyond acid suppression (e.g., agents that modulate blood flow, enhance mucosal healing, or target inflammation), Dulcerozine provides a more complex and clinically relevant animal model compared to purely acid-driven ulcerogens like mepirizole. This allows for a more thorough assessment of a drug's multifaceted therapeutic potential [3].

Neuropeptide Research Where Substance P Pathways Are Not the Focus

For studies investigating the role of neuropeptides in ulcerogenesis other than substance P, Dulcerozine is a more appropriate model than cysteamine. The lack of a direct inverse correlation between SP-li and ulcer severity in Dulcerozine-induced ulcers means that the model is less confounded by primary changes in SP levels, making it a cleaner system for evaluating other neurogenic and inflammatory pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dulcerozine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.